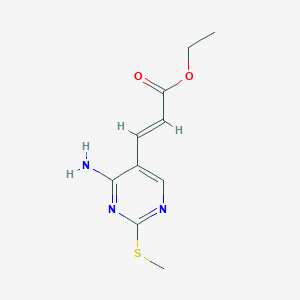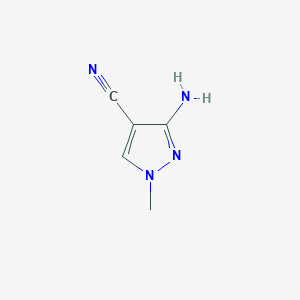
4-Chloro-6,7-dimethoxyquinazolin-2-amine
Overview
Description
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.Scientific Research Applications
Anticancer Research
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6,7-substituted quinazoline derivatives, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
- Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 .
- Results: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro. It was found to inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
Plant Growth Regulation
- Scientific Field: Plant Physiology
- Application Summary: 4-Chloro-6,7-dimethoxybenzoxazolin-2-one, a derivative of 4-Chloro-6,7-dimethoxyquinazolin-2-amine, was isolated from light-grown maize shoots and found to inhibit auxin, a plant hormone .
- Methods of Application: The substance was isolated from light-grown maize shoots and its structure was determined by spectroscopic methods .
- Results: The substance was found to inhibit auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Protein Kinase Inhibition
- Scientific Field: Biochemistry
- Application Summary: 4-anilinoquinazolines derivatives, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, inhibit certain protein kinases by competitively and reversibly inhibiting ATP binding at the ATP catalytic site .
- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated against various protein kinases .
- Results: Several quinazoline-based drugs, such as gefitinib, erlotinib, vandetanib, lapatinib, and afatinib, are used clinically to treat cancer .
Anticancer Efficacy in Human Breast and Colorectal Cancer
- Scientific Field: Oncology
- Application Summary: A novel series of 4-anilinoquinazoline analogues, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .
- Methods of Application: The compounds were synthesized and their anticancer activities were evaluated against various human cancer cell lines .
- Results: The study is still ongoing and the results are yet to be published .
HPLC Column Separation
- Scientific Field: Analytical Chemistry
- Application Summary: 4-Chloro-6,7-dimethoxyquinazolin-2-amine can be separated on a Newcrom R1 HPLC column .
- Methods of Application: The compound is applied to the HPLC column and the elution is monitored .
- Results: The compound is successfully separated from other components in the mixture .
Auxin-Inhibiting Substance in Maize Shoots
- Scientific Field: Plant Physiology
- Application Summary: A new auxin-inhibiting substance was isolated from light-grown maize shoots. The structural determination was performed by spectroscopic methods .
- Methods of Application: The substance was isolated from light-grown maize shoots and its structure was determined by spectroscopic methods .
- Results: The substance was found to inhibit auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
CAS RN |
221698-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)



